CDK1/Cyclin B Inhibition: 11.4‑Fold Gain over N9‑Methyl Analog
The target compound inhibits CDK1/cyclin B with an IC₅₀ of 3,500 nM, whereas the N9‑methyl analog (N‑benzyl‑9‑methyl‑9H‑purin‑6‑amine) requires an IC₅₀ of 40,000 nM in the same radiometric kinase assay (pH 7.4, 30 °C, 15 µM ATP) [1]. The N9‑isopropyl substituent thus provides an 11.4‑fold enhancement in CDK1 inhibitory potency [1].
| Evidence Dimension | CDK1/cyclin B IC₅₀ (nM) |
|---|---|
| Target Compound Data | 3,500 nM |
| Comparator Or Baseline | N‑Benzyl‑9‑methyl‑9H‑purin‑6‑amine: 40,000 nM |
| Quantified Difference | 11.4‑fold lower IC₅₀ (more potent) |
| Conditions | Starfish (Marthasterias glacialis) CDK1/cyclin B, pH 7.4, 30 °C, 15 µM ATP, radiometric detection (γ‑³²P‑ATP) [1] |
Why This Matters
For CDK1‑focused screening cascades, the isopropyl analog achieves measurable target engagement at concentrations where the 9‑methyl analog is essentially inactive, reducing false‑negative risk.
- [1] BindingDB: BDBM10641 (target IC₅₀ 3.50E+3 nM) and BDBM50056160 (9‑methyl IC₅₀ 4.00E+4 nM). CDK1/cyclin B (starfish). View Source
